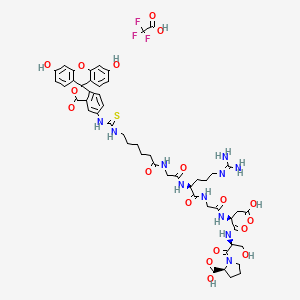

FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

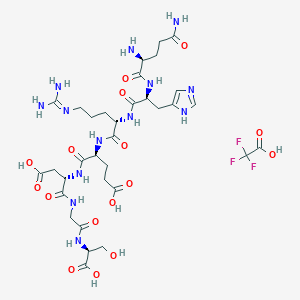

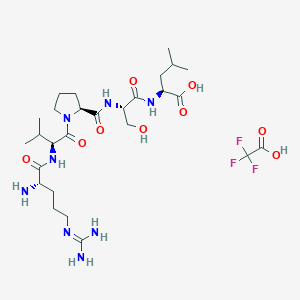

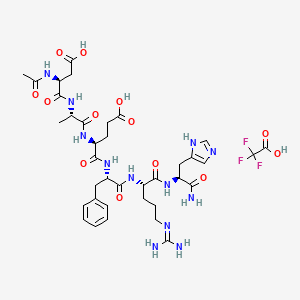

FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is a research chemical . It is a fluorescent dye-labeled GRGDSP . GRGDSP is an integrin inhibitor that can inhibit the adhesion of tumor cells to endothelial cells and limit their metastasis .

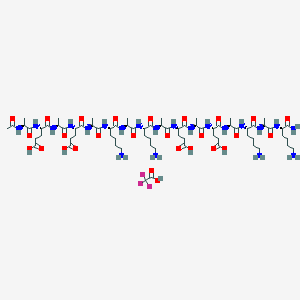

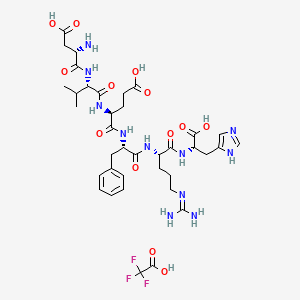

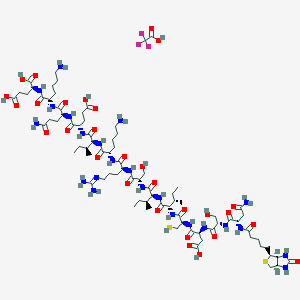

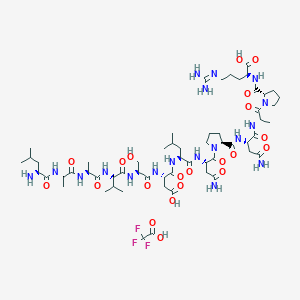

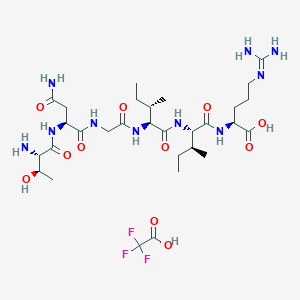

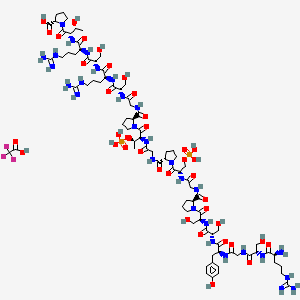

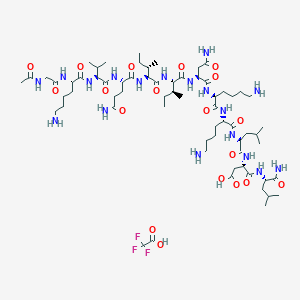

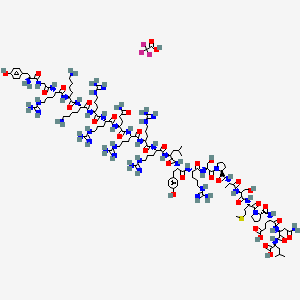

Molecular Structure Analysis

The molecular formula of this compound is C51H60F3N11O18S . The molecular weight is 1204.1 g/mol . The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The salt form of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH is Trifluoroacetate . The storage temperature is less than -15°C . Other specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used in a variety of scientific research applications, including drug design, protein engineering, and drug delivery. In drug design, FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used to design and synthesize peptides and proteins that can bind to specific targets in the body. In protein engineering, FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used to modify the structure of proteins to improve their binding affinity and specificity. In drug delivery, FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been used to create peptide-based drug delivery systems that can target specific tissues and cells in the body.

Wirkmechanismus

Target of Action

The primary target of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate, also known as GRGDSP, is integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell migration .

Mode of Action

GRGDSP acts as an integrin inhibitor . It inhibits the adherence of tumor cells to endothelial cells of blood vessels . This inhibition can limit the metastasis of tumor cells . The compound is coupled with FITC (Fluorescein isothiocyanate), a derivative of fluorescein used in wide-ranging applications including flow cytometry . FITC can be conjugated to carriers using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a zero-length crosslinking agent .

Biochemical Pathways

The biochemical pathways affected by GRGDSP involve the integrin-mediated signaling pathways. By inhibiting integrin, GRGDSP disrupts the normal signaling pathways that would occur upon integrin binding to its ligands. This disruption can affect downstream effects such as cell migration, proliferation, differentiation, and apoptosis .

Result of Action

The primary result of the action of this compound is the inhibition of tumor cell adhesion to endothelial cells, thereby limiting tumor metastasis . This could potentially lead to a decrease in tumor spread and growth, making it a promising compound for cancer research and treatment .

Vorteile Und Einschränkungen Für Laborexperimente

FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has several advantages for laboratory experiments. It is a reliable and cost-effective method for the synthesis of peptides, and it can bind to peptides and proteins with high affinity. Additionally, it is a reversible binding agent, and can be disrupted by the addition of an appropriate counter-ion. The main limitation of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is that it is not suitable for use in vivo, as it is toxic to cells and tissues.

Zukünftige Richtungen

The use of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has the potential to be expanded in a variety of ways. It could be used to design and synthesize peptides and proteins with improved binding affinity and specificity. It could also be used to study the structure and function of proteins and peptides, as well as the interaction between proteins and other molecules. Additionally, it could be used to study the effects of drugs on cells and tissues. Finally, it could be used to create peptide-based drug delivery systems that can target specific tissues and cells in the body.

Synthesemethoden

FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and liquid-phase peptide synthesis (LPPS). SPPS is the most common method used for the synthesis of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate. The process involves the coupling of the amino acids in the peptide sequence to the resin, followed by the addition of a protecting group to the side chain of each amino acid. The peptide is then cleaved from the resin and purified. SPPS is a reliable and cost-effective method for the synthesis of peptides, and is widely used in the production of FITC-eAhx-GRGDSP-OH-FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The GRGDSP peptide in FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is known to interact with integrin, a type of protein that plays a crucial role in cell adhesion . The nature of this interaction is inhibitory, with the GRGDSP peptide blocking the function of integrin and thereby preventing tumor cells from adhering to endothelial cells .

Cellular Effects

This compound can have significant effects on various types of cells, particularly tumor cells. By inhibiting integrin, this compound can prevent tumor cells from adhering to endothelial cells, which can limit the metastasis of the tumor .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of integrin by the GRGDSP peptide . This inhibition prevents the adherence of tumor cells to endothelial cells, thereby limiting tumor metastasis .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H59N11O16S.C2HF3O2/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49;3-2(4,5)1(6)7/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77);(H,6,7)/t32-,33-,34-,35-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMGZCOVNRSKJA-JZONPQKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H60F3N11O18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1204.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.